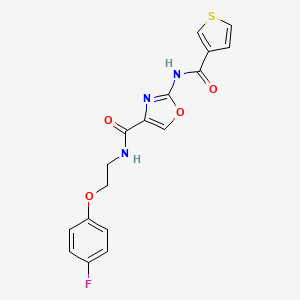
N-(2-(4-fluorophenoxy)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-fluorophenoxy)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14FN3O4S and its molecular weight is 375.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(4-fluorophenoxy)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Fluorophenoxy group : Enhances lipophilicity and may influence receptor binding.
- Thiophene moiety : Known for its biological activity, particularly in anti-inflammatory and anticancer contexts.
- Oxazole ring : Contributes to the overall stability and reactivity of the molecule.
Research indicates that this compound exhibits multiple mechanisms of action, which can be summarized as follows:
- Inhibition of Enzymatic Activity :
-
Antimicrobial Activity :
- Similar derivatives have displayed promising antibacterial properties, outperforming standard antibiotics like ampicillin and streptomycin against various bacterial strains . The ability to selectively inhibit bacterial topoisomerases suggests a targeted mechanism that spares human cellular processes .
- Anticancer Properties :
Table 1: Summary of Biological Activities
Research Findings
- Antibacterial Studies :
- Cancer Research :
- Pharmacokinetics and Toxicology :
科学研究应用
Potential Drug Candidate
The compound is being investigated for its potential as a drug candidate. Its structure includes functional groups that may interact with biological targets, making it suitable for further exploration in pharmacology. Specifically, the oxazole and thiophene moieties are known for their biological activities, including anti-cancer and anti-inflammatory properties.
Inhibition of Bacterial Infections
Research suggests that compounds with similar structures can inhibit bacterial infections, including those caused by resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The potential of N-(2-(4-fluorophenoxy)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide to prevent capsule biogenesis in bacteria has been documented, indicating its therapeutic promise in treating urinary tract infections and other bacterial conditions .
Development of Novel Materials
In materials science, the compound can be utilized to develop new materials with specific electronic or optical properties. The unique arrangement of its functional groups allows for the exploration of its applications in organic electronics and photonics.
Building Block for Complex Molecules
As a versatile building block, this compound can be employed in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and reduction—enhances its utility in synthetic organic chemistry.
Case Studies and Research Findings
属性
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S/c18-12-1-3-13(4-2-12)24-7-6-19-16(23)14-9-25-17(20-14)21-15(22)11-5-8-26-10-11/h1-5,8-10H,6-7H2,(H,19,23)(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBARYVFBSYCDAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













